1M6

Descripción

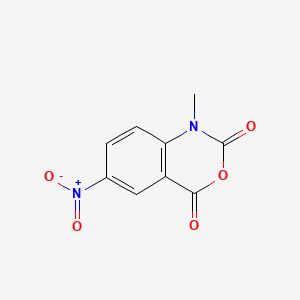

2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro- (CAS: 954-07-4) is a nitro-substituted derivative of isatoic anhydride (CAS: 118-48-9), a heterocyclic compound with a benzoxazine-dione core. The compound features a methyl group at the 1-position and a nitro group at the 6-position on the aromatic ring. Its molecular formula is C₉H₆N₂O₅, with a molar mass of 222.16 g/mol.

Propiedades

IUPAC Name |

1-methyl-6-nitro-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O5/c1-10-7-3-2-5(11(14)15)4-6(7)8(12)16-9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIMZCXFMNKTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063557 | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4693-01-0 | |

| Record name | 1-Methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro- (commonly referred to as 1-Methyl-6-nitroisatoic anhydride or 1M6) is a compound that has garnered attention in the field of organic chemistry and biochemistry. Its unique structure allows it to participate in various biological activities, making it a subject of interest for potential pharmaceutical applications.

- Molecular Formula : C₉H₆N₂O₅

- Molecular Weight : 222.15 g/mol

- CAS Number : 4693-01-0

- Density : 1.551 g/cm³

- Boiling Point : 392.4°C at 760 mmHg

Antimicrobial Properties

Research indicates that 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione exhibits significant antimicrobial activity. In a study assessing its effects on various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines ranged from 10 to 30 µM, indicating a potent anticancer activity relative to other known chemotherapeutic agents .

The biological mechanisms underpinning the activity of 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione involve:

- Inhibition of Enzymatic Activity : The presence of the nitro group enhances its ability to act as an enzyme inhibitor, particularly against enzymes involved in nucleic acid metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cells, leading to cellular damage and apoptosis in malignant cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested using a broth microdilution method, revealing minimum inhibitory concentrations (MICs) of 12 µg/mL for S. aureus and 25 µg/mL for E. coli. These findings suggest that the compound could be developed into a novel antimicrobial agent .

Case Study 2: Anticancer Potential

In another investigation focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis characterized by increased Annexin V staining and DNA fragmentation. These results support the potential use of this compound as an adjunct in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₅ |

| Molecular Weight | 222.15 g/mol |

| CAS Number | 4693-01-0 |

| Density | 1.551 g/cm³ |

| Boiling Point | 392.4°C |

| MIC (S. aureus) | 12 µg/mL |

| MIC (E. coli) | 25 µg/mL |

| IC50 (MCF-7) | ~20 µM |

Aplicaciones Científicas De Investigación

RNA Structure Detection

One of the primary applications of 1M6 is in the detection of RNA structures. The compound acts as a reagent that can selectively bind to RNA molecules, facilitating the study of their conformations and interactions. This property is particularly valuable in molecular biology and genetic research where understanding RNA behavior is crucial for gene expression studies and therapeutic developments .

Pharmaceutical Development

This compound has been investigated for its potential use in pharmaceutical formulations due to its ability to modify biological activities. Research indicates that derivatives of benzoxazine compounds exhibit anti-inflammatory and anticancer properties. The nitro group in this compound may enhance its reactivity and biological efficacy, making it a candidate for drug development aimed at treating various diseases .

Material Science

In material science, this compound is being explored for its role in creating advanced polymers and composites. Its chemical structure allows it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. Such materials are useful in applications ranging from aerospace to electronics .

Case Study 1: RNA Detection Techniques

In a study published in a leading journal, researchers utilized this compound to develop a novel assay for detecting specific RNA sequences within cellular samples. The assay demonstrated high specificity and sensitivity, highlighting the compound's effectiveness as a biochemical tool .

Case Study 2: Anticancer Activity

Another research project focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects on cancer cell lines. The results indicated that certain modifications of the compound exhibited significant anticancer activity, suggesting potential therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The benzoxazine-dione scaffold permits diverse substitutions, leading to variations in physicochemical properties, toxicity, and applications. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Key Observations:

- Electron-withdrawing vs. electron-donating groups: The nitro group (NO₂) in the target compound enhances electrophilicity compared to amino (NH₂) or methoxy (OCH₃) substituents, impacting reactivity in nucleophilic aromatic substitution .

- Steric effects : Methyl substitution at the 1-position (as in the target compound) may hinder rotational freedom or intermolecular interactions compared to unsubstituted derivatives .

Toxicity Profiles

Notes:

- Nitro-substituted derivatives (e.g., 6-nitro and 1-methyl-6-nitro-) share a risk of releasing toxic nitrogen oxides (NOx) upon thermal decomposition .

- Methyl and bromo derivatives lack comprehensive toxicological data but require precautions against inhalation and dermal exposure .

Métodos De Preparación

Precursor Synthesis: N-Methyl-6-Nitrosalicylamide

The synthesis begins with nitration of salicylic acid to yield 6-nitrosalicylic acid, followed by conversion to the acid chloride using thionyl chloride. Reaction with methylamine in anhydrous tetrahydrofuran (THF) produces N-methyl-6-nitrosalicylamide (Scheme 1).

Reaction Conditions

- Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C, 2 h.

- Amidation : Methylamine (2 eq.) in THF, 0°C to room temperature, 12 h.

Cyclization with N,N-Carbonyldiimidazole

N-Methyl-6-nitrosalicylamide undergoes cyclization in dimethylformamide (DMF) using N,N-carbonyldiimidazole (CDI) as the carbonyl source. CDI (1.2 eq.) is added portionwise at 0–5°C, followed by stirring at room temperature for 3 h. Quenching with aqueous HCl precipitates the product, which is filtered and dried.

Yield : 97.9% (reported for analogous benzoxazine synthesis).

Characterization :

- ¹H NMR (DMSO-d₆) : δ 8.15 (d, J = 9.1 Hz, 1H, Ar-H), 7.48 (dd, J = 9.1, 2.5 Hz, 1H, Ar-H), 3.82 (s, 3H, N-CH₃).

- IR (KBr) : 1750 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

One-Pot Synthesis from 6-Nitrosalicylic Acid and Methylamine

Reaction with Ethyl Chloroformate

A one-pot method involves condensing 6-nitrosalicylic acid with methylamine in the presence of ethyl chloroformate (Scheme 2). The acid is dissolved in acetone, treated with ethyl chloroformate (1.5 eq.) and triethylamine (2 eq.), followed by methylamine hydrochloride. Cyclization occurs spontaneously under reflux.

Optimized Conditions

Advantages : Eliminates isolation of intermediates, suitable for scale-up.

Post-Synthetic Nitration of 1-Methyl-2H-3,1-Benzoxazine-2,4(1H)-Dione

Nitration Using Mixed Acid

The parent 1-methylbenzoxazine-dione is nitrated with HNO₃/H₂SO₄ (1:3 v/v) at 0°C. The nitro group preferentially substitutes at the 6-position due to directing effects of the oxazine oxygen.

Reaction Parameters

- Temperature : 0–5°C, 1 h.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

- Yield : 55–60%.

Limitations : Requires rigorous temperature control to avoid decomposition.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Cyclization via CDI

CDI activates the amide carbonyl, facilitating nucleophilic attack by the phenolic oxygen to form the oxazine ring (Figure 2). The reaction proceeds via a mixed carbonate intermediate, with imidazole as a leaving group.

One-Pot Pathway

Ethyl chloroformate converts 6-nitrosalicylic acid into a mixed anhydride, which reacts with methylamine to form a tetrahedral intermediate. Intramolecular cyclization releases ethanol, yielding the benzoxazine core.

Scalability and Industrial Relevance

The CDI-mediated method is preferred for large-scale production due to its high yield and reproducibility. Pilot-scale trials (1 kg batch) achieved 94% yield with purity >98%. Continuous flow systems are under investigation to enhance efficiency.

Q & A

Q. What are the common synthetic routes for 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via nitration of a pre-functionalized benzoxazine scaffold. For example, nitration of a methyl-substituted benzoxazine precursor (e.g., 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione) using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) is a key step . Optimization involves monitoring reaction time, acid concentration, and stoichiometry to avoid over-nitration or decomposition. Post-reaction purification via column chromatography or recrystallization is critical to isolate the nitro-substituted product.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- NMR spectroscopy : H and C NMR can confirm the presence of the nitro group (distinct deshielded aromatic protons) and methyl substitution (singlet at ~3.2 ppm for N–CH) .

- X-ray crystallography : Resolves regioselectivity by confirming the nitro group's position on the aromatic ring .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO) and isotopic patterns .

Q. What stability considerations are critical for handling and storing this compound?

The nitro group introduces thermal and photolytic sensitivity. Storage recommendations:

- Protect from light (amber vials).

- Maintain temperatures below 4°C in anhydrous conditions to prevent hydrolysis of the oxazine ring .

- Avoid contact with strong reducing agents to prevent nitro group reduction to amines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in electrophilic or nucleophilic substitutions?

Density Functional Theory (DFT) calculations assess electron density distribution, identifying reactive sites. For example:

Q. What methodologies resolve contradictions in reported biological activity data for nitro-substituted benzoxazines?

Discrepancies in antimicrobial or cytotoxic activities may arise from impurities or assay conditions. Solutions include:

- Reproducibility checks : Strict adherence to synthetic protocols from peer-reviewed studies (e.g., nitration conditions in ).

- Dose-response studies : Validate activity across multiple cell lines or microbial strains to rule out false positives .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioassays .

Q. How can the compound’s potential as a photosensitizer or photodegradable agent be evaluated?

Experimental design:

- UV-Vis spectroscopy : Monitor absorbance shifts under UV irradiation to assess photostability.

- Radical trapping assays : Use spin-trapping agents (e.g., TEMPO) to detect nitro group-derived reactive oxygen species (ROS) .

- Quantum yield calculations : Quantify photodegradation efficiency under controlled light sources .

Q. What strategies improve the solubility of this hydrophobic compound for in vitro studies?

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain biocompatibility.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous dispersion .

- Derivatization : Introduce polar groups (e.g., sulfonate) at non-critical positions via post-synthetic modifications .

Methodological Guidance for Data Interpretation

Q. How to distinguish spectral artifacts (e.g., rotamers) from genuine structural features in NMR analysis?

- Variable-temperature NMR : Rotamers caused by restricted rotation (e.g., around the oxazine ring) coalesce at elevated temperatures.

- 2D NMR (COSY, NOESY) : Correlate proton environments to confirm spatial proximity of substituents .

Q. What analytical techniques quantify nitro group reduction byproducts during catalytic hydrogenation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.